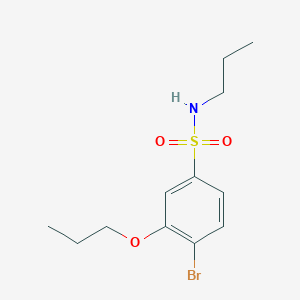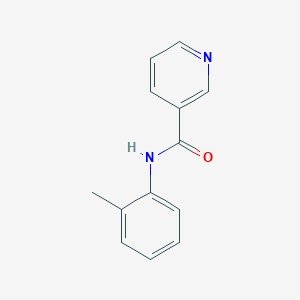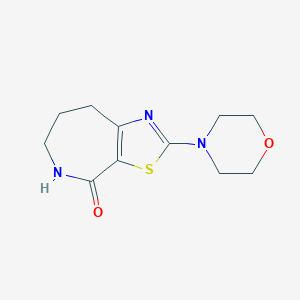
4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. This compound is also known as BPPB and has a molecular formula of C13H19BrNO3S.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide involves binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a decrease in the production of bicarbonate ions and an increase in acidity within the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects
In addition to its potential as a cancer therapy, 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide has also been studied for its effects on other physiological processes. BPPB has been shown to inhibit the activity of other carbonic anhydrase isoforms, which can lead to alterations in the pH of various tissues and fluids in the body. This compound has also been studied for its potential as a treatment for glaucoma, as it can decrease intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide in lab experiments is its high selectivity for CA IX, which can minimize off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, such as high solubility and stability. However, one limitation of using BPPB is its relatively low potency compared to other CA IX inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide. One area of focus is the development of more potent CA IX inhibitors based on the structure of BPPB. Another direction is the exploration of its potential as a therapy for other diseases, such as glaucoma and metabolic disorders. Additionally, further research is needed to understand the long-term effects of CA IX inhibition on physiological processes.
Métodos De Síntesis
The synthesis of 4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide involves the reaction of 4-bromo-3-nitrobenzoic acid with propylamine and sodium sulfite in the presence of a catalyst. The resulting product is then treated with propyl bromide and sodium hydroxide to form the final compound. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-bromo-3-propoxy-N-propylbenzene-1-sulfonamide has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a role in the regulation of pH in tumor cells, and inhibiting this enzyme can lead to a decrease in tumor growth and metastasis. BPPB has shown promising results in preclinical studies as a CA IX inhibitor, and further research is being conducted to explore its potential as a cancer therapy.
Propiedades
Fórmula molecular |
C12H18BrNO3S |
|---|---|
Peso molecular |
336.25 g/mol |
Nombre IUPAC |
4-bromo-3-propoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Clave InChI |
OYDFHAFTRPAKSB-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC |
SMILES canónico |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)


![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)


![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)